molecular formula C11H14ClFN2 B6362345 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine CAS No. 1240565-18-7

1-[(3-Chloro-2-fluorophenyl)methyl]piperazine

Cat. No.: B6362345
CAS No.: 1240565-18-7
M. Wt: 228.69 g/mol
InChI Key: DMXMRGJIULSPNE-UHFFFAOYSA-N
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Description

1-[(3-Chloro-2-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 3-chloro-2-fluorophenylmethyl group, which imparts unique chemical and biological properties.

Scientific Research Applications

1-[(3-Chloro-2-fluorophenyl)methyl]piperazine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine is not available, it’s important to handle all chemicals with care. For instance, a similar compound, 1-(2-Fluorophenyl)piperazine, is considered hazardous and can cause severe skin burns, eye damage, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted piperazine derivatives with various alkyl or acyl groups.

Comparison with Similar Compounds

  • 1-[(3-Chloro-2-fluorophenyl)methyl]piperidine
  • 1-[(3-Chloro-2-fluorophenyl)methyl]morpholine
  • 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidine

Comparison: 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This combination imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(3-chloro-2-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXMRGJIULSPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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